molecular formula C38H76O17 B12716205 Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester CAS No. 97862-55-0

Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester

Cat. No.: B12716205
CAS No.: 97862-55-0
M. Wt: 805.0 g/mol
InChI Key: OTPTWIDKFJNKQU-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester is a complex organic compound. It is characterized by a long chain of carbon atoms with multiple ether linkages and a terminal ester group. This compound is notable for its unique structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester typically involves esterification reactions. The process begins with the preparation of the hexanoic acid derivative and the corresponding alcohol. The esterification reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or amines, depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid and alcohol components. These components can then interact with cellular pathways, potentially affecting lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, ethyl ester: A simpler ester with similar functional groups but a shorter carbon chain.

    Hexanoic acid, 2-ethyl-, ethyl ester: Another ester derivative with a similar structure but fewer ether linkages.

Uniqueness

Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester is unique due to its long carbon chain with multiple ether linkages, which imparts distinct chemical and physical properties. This complexity allows for a wide range of chemical reactions and applications that simpler esters cannot achieve.

Properties

CAS No.

97862-55-0

Molecular Formula

C38H76O17

Molecular Weight

805.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate

InChI

InChI=1S/C38H76O17/c1-3-5-6-37(4-2)38(40)55-36-35-54-34-33-53-32-31-52-30-29-51-28-27-50-26-25-49-24-23-48-22-21-47-20-19-46-18-17-45-16-15-44-14-13-43-12-11-42-10-9-41-8-7-39/h37,39H,3-36H2,1-2H3

InChI Key

OTPTWIDKFJNKQU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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